N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine

CAS No.: 677749-61-0

Cat. No.: VC5997425

Molecular Formula: C13H13FIN3

Molecular Weight: 357.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677749-61-0 |

|---|---|

| Molecular Formula | C13H13FIN3 |

| Molecular Weight | 357.171 |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-5-iodo-2,6-dimethylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H13FIN3/c1-8-12(15)13(18-9(2)17-8)16-7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,18) |

| Standard InChI Key | IQSCNQSTVNJYHB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=N1)C)NCC2=CC=C(C=C2)F)I |

Introduction

Structural Identification and Nomenclature

Chemical Structure

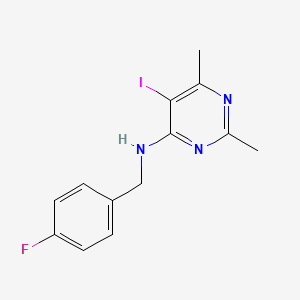

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2 and 6 with methyl groups, at position 5 with iodine, and at position 4 with an N-(4-fluorobenzyl)amine group. Its systematic IUPAC name, N-(4-fluorobenzyl)-5-iodo-2,6-dimethylpyrimidin-4-amine, reflects this substitution pattern .

Molecular Formula and Weight

-

Formula: C₁₃H₁₂FIN₃

-

Molecular weight: 355.16 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, I=126.90, N=14.01).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine typically proceeds via a two-step strategy:

Step 1: Preparation of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

A precursor, 4-chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6), is synthesized by reacting 5-iodo-2,6-dimethylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) at 110°C for 2 hours . This step replaces the hydroxyl group with chlorine, yielding the intermediate in 78% efficiency after purification .

Step 2: Nucleophilic Amination

The chlorine atom in the intermediate undergoes displacement with 4-fluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF or THF at 80–100°C). This SNAr (nucleophilic aromatic substitution) reaction introduces the 4-fluorobenzylamine group, culminating in the target compound .

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Base | Potassium carbonate |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (estimated) |

Optimization Challenges

-

Iodine Stability: The C–I bond is prone to hydrolysis under prolonged heating, necessitating inert atmospheres .

-

Amine Reactivity: Steric hindrance from the 2,6-dimethyl groups may slow amination, requiring elevated temperatures .

Physicochemical Properties

Physical State and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume